molecular formula C7H10F2O2 B1429843 2,2-Difluorocyclohexane-1-carboxylic acid CAS No. 1461714-25-9

2,2-Difluorocyclohexane-1-carboxylic acid

Cat. No.: B1429843
CAS No.: 1461714-25-9
M. Wt: 164.15 g/mol
InChI Key: PBKMJGYFCYLGLD-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by two fluorine atoms at the 2-position of the cyclohexane ring and a carboxylic acid group at the 1-position. Fluorine substituents significantly influence electronic and steric characteristics, enhancing lipophilicity and acidity while modulating conformational flexibility .

Properties

IUPAC Name

2,2-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKMJGYFCYLGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-25-9
Record name 2,2-difluorocyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Fluorination of Oxocyclohexanoic Acid Esters (Patent EP1985603A1)

A highly efficient and selective synthetic route involves:

  • Step a: Reacting an oxocyclohexanoic acid ester with an activated fluorocarboxylic acid derivative (e.g., fluorocarboxylic anhydrides or chlorides, preferably perfluorocarboxylic acid derivatives such as trifluoroacetic anhydride) to form bis(fluorocarboxy)cyclohexanoic acid derivatives.
  • Step b: Subsequent fluorination of the bis(fluorocarboxy)cyclohexanoic acid derivative using a fluorinating agent, preferably hydrogen fluoride (HF), to produce the difluorocyclohexanoic acid ester.
  • Step c: Hydrolysis of the ester to yield the free 2,2-difluorocyclohexane-1-carboxylic acid, which can be catalyzed enzymatically at neutral pH for mild conditions.

Notable Features:

  • The process can be performed as a one-pot reaction, combining steps a and b in a single vessel, enhancing time efficiency and reducing purification steps.
  • The molar ratio of HF to substrate is critical, optimally between 4:1 and 10:1.
  • The reaction is preferably conducted under autogenous pressure without catalysts for fluorination, although amine catalysts or HF-amine complexes may be used.
  • This method minimizes by-product formation and corrosion issues.
Step Reaction Conditions Notes
a Oxocyclohexanoic acid ester + activated fluorocarboxylic acid derivative Room temperature to mild heating, amine catalysis optional Formation of bis(fluorocarboxy) derivative
b Bis(fluorocarboxy) derivative + HF Autogenous pressure, absence of catalyst preferred Fluorination to difluorocyclohexanoic acid ester
c Ester hydrolysis Neutral pH, enzymatic catalyst possible Conversion to free acid

This approach is documented to provide high yields and selectivity with scalable potential.

Direct Gem-Difluorination of Cyclohexanone Derivatives

Alternative methods focus on direct geminal difluorination of cyclohexanone or its esters:

  • Reaction of cyclohexanone with trifluoroacetic anhydride (TFAA) without catalyst yields gem-bistrifluoroacetates, which are intermediates for further fluorination.
  • Subsequent nucleophilic fluoride treatment converts these intermediates into gem-difluorides.

This method leverages a concerted bimolecular reaction mechanism and avoids harsh conditions, providing a practical route to gem-difluorides including 2,2-difluorocyclohexane derivatives.

Fluorination Using Diethylaminosulfur Trifluoride (DAST)

For related compounds such as 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, fluorination at the 4-position is achieved by:

  • Alkylation of cyclohexanone with appropriate alkyl halides under basic conditions.
  • Followed by fluorination using DAST, a well-known fluorinating agent that introduces geminal difluoro groups.

This method is adaptable for various substituted cyclohexane derivatives and is used both in laboratory and industrial settings with optimization for yield and purity.

Radical-Mediated Intramolecular Trapping for Enantiomerically Pure Derivatives

Advanced synthetic routes utilize radical chemistry:

  • Intramolecular trapping of α,α-difluoroalkyl radicals generated from precursors enables the synthesis of enantiomerically pure gem-difluorocyclohexane derivatives.
  • This method allows stereoselective control, important for pharmaceuticals and fine chemicals.

Though more complex, this approach expands the toolbox for preparing stereochemically defined this compound analogs.

Comparative Data Table of Preparation Methods

Method Starting Material Fluorinating Agent Key Conditions Yield & Selectivity Scalability Notes
Activated fluorocarboxylic acid derivative + HF (Patent EP1985603A1) Oxocyclohexanoic acid ester HF (preferred), others possible One-pot, autogenous pressure, mild temp High yield, selective Industrial scale feasible Mild hydrolysis step, low by-products
Trifluoroacetic anhydride + Fluoride nucleophiles Cyclohexanone TFAA, fluoride nucleophiles Catalyst-free, mild Moderate to high Lab scale Practical for gem-difluorides
Alkylation + DAST fluorination Cyclohexanone derivatives DAST Controlled base, moderate temp Good yield Industrial and lab scale Suitable for substituted derivatives
Radical intramolecular trapping Difluoroalkyl precursors Radical initiators Controlled radical conditions Enantiomerically pure products Lab scale Stereoselective synthesis

Research Findings and Practical Considerations

  • The patent EP1985603A1 process is notable for its operational simplicity, one-pot efficiency, and avoidance of corrosive conditions, making it attractive for scale-up and industrial production.
  • The use of HF as a fluorinating agent, despite its hazards, provides superior selectivity and yield when carefully controlled.
  • Enzymatic hydrolysis at neutral pH is a green chemistry advantage, reducing harsh acidic or basic conditions traditionally used to hydrolyze esters.
  • Alternative fluorinating agents like DAST enable fluorination under milder, more controllable conditions but may require additional purification steps.
  • Radical methods, while sophisticated, are primarily of interest for producing chiral variants and are less common for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7_7H10_{10}F2_2O2_2
  • Molecular Weight : 164.15 g/mol
  • CAS Number : 1461714-25-9

The unique structure of this compound, characterized by the presence of fluorine atoms, enhances its stability and reactivity, making it a valuable building block in chemical synthesis.

Chemistry

In synthetic organic chemistry, 2,2-Difluorocyclohexane-1-carboxylic acid serves as a key precursor for the development of more complex fluorinated compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of diverse molecular architectures.

Common Reactions :

  • Oxidation : Converts to ketones or aldehydes using agents like potassium permanganate.
  • Reduction : The carboxylic acid can be reduced to alcohols via lithium aluminum hydride.
  • Substitution : Fluorine atoms can be replaced with other functional groups under specific conditions.

Biology

Research has highlighted the biological activities of this compound, particularly its interaction with biological molecules. Studies indicate that fluorinated compounds can influence pharmacokinetics and pharmacodynamics due to their lipophilicity and metabolic stability.

Key Findings :

  • Cancer Cell Inhibition : The compound has demonstrated cytotoxic effects against cancer cell lines, such as MDA-MB-231 and MDA-MB-468. Analogues related to this compound have shown selective inhibition of constitutive STAT3 activation in these cells at concentrations around 10 μM .
    CompoundActivity
    DFCHAInhibits cancer cell growth
    Analogue ASelective STAT3 inhibitor
    Analogue BACC deaminase inhibitor
  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in metabolic pathways relevant to cancer treatment and agricultural biotechnology. For instance, it has been noted for its slow-dissociating inhibition of ACC deaminase .

Medicinal Applications

The potential therapeutic applications of this compound are under investigation. Its role as a precursor in drug synthesis is particularly noteworthy. Research into its analogues has revealed promising results in targeting specific cancer pathways.

Case Study: STAT3 Inhibition

A study focusing on small molecule inhibitors showed that analogues related to this compound effectively inhibited STAT3 activation in breast cancer cells. This suggests a pathway for developing targeted therapies against cancers characterized by aberrant STAT3 signaling .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to their fluorine content. These compounds are sought after for their stability and reactivity profiles.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2,2-difluorocyclohexane-1-carboxylic acid and related compounds, based on evidence from fluorinated cyclohexanecarboxylic acid derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₇H₁₀F₂O₂ (inferred) ~178.15 (inferred) 2,2-diF, 1-COOH Hypothesized higher acidity (due to proximal electron-withdrawing F groups) and rigid ring conformation.
1-(2-Fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅FO₂ 222.26 1-(2-fluorophenyl), 1-COOH Used in pharmaceutical intermediates; phenyl group enhances aromatic interactions.
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 196.17 4-CF₃, 1-COOH High lipophilicity; potential use in agrochemicals due to trifluoromethyl stability.
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid C₁₄H₁₅F₂O₃ 284.27 4,4-diF, 1-(3-methoxyphenyl), 1-COOH Methoxy group introduces polarity; tested in drug discovery for CNS targets.
1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic Acid C₁₃H₁₅FNO₄S 300.33 1-sulfonamido-(2-fluorophenyl), 1-COOH Sulfonamide moiety enhances bioactivity; explored as a protease inhibitor scaffold.

Key Findings:

Acidity and Electronic Effects :

  • Proximal fluorine atoms (e.g., 2,2-difluoro) exert stronger electron-withdrawing effects compared to distal substitution (e.g., 4,4-difluoro), likely lowering the pKa of the carboxylic acid group and increasing solubility in polar solvents .
  • The trifluoromethyl group in 4-(trifluoromethyl)cyclohexane-1-carboxylic acid provides enhanced metabolic stability and lipophilicity, making it favorable for agrochemical applications .

Conformational Rigidity: Computational studies on phenyl-substituted cyclohexanecarboxylic acids (e.g., 1-amino-2-phenyl derivatives) indicate that bulky substituents lock the cyclohexane ring into specific chair or boat conformations, affecting binding affinity in biological systems .

Biological Activity :

  • Fluorophenyl-substituted analogs (e.g., 1-(2-fluorophenyl)cyclohexanecarboxylic acid) are intermediates in synthesizing kinase inhibitors, leveraging fluorine’s ability to enhance bioavailability and membrane permeability .
  • Sulfonamido derivatives (e.g., 1-((2-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid) exhibit enhanced hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

2,2-Difluorocyclohexane-1-carboxylic acid (DFCHA) is a fluorinated carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound's fluorine substituents can influence its pharmacokinetic and pharmacodynamic profiles, making it a subject of interest in various therapeutic areas.

  • Chemical Formula : C7H10F2O2
  • CAS Number : 1461714-25-9
  • Molecular Weight : 164.15 g/mol

Biological Activity Overview

The biological activity of DFCHA has been explored in several studies, focusing on its effects on cancer cells, enzyme inhibition, and other therapeutic potentials.

1. Cancer Cell Inhibition

DFCHA has shown promising results in inhibiting the growth of various cancer cell lines. In particular, studies have indicated that compounds with similar structures exhibit selective cytotoxicity towards cancer cells with aberrant signaling pathways.

  • Case Study : A study involving small molecule STAT3 inhibitors demonstrated that analogues related to DFCHA inhibited constitutive STAT3 activation in breast cancer cells (MDA-MB-231 and MDA-MB-468). The treatment with these analogues resulted in a significant decrease in cell viability at concentrations around 10 μM, indicating a preferential effect on tumor cells over normal cells .

2. Enzyme Inhibition

DFCHA acts as an inhibitor for certain enzymes, which can be beneficial in metabolic pathways related to cancer and other diseases.

  • Mechanism : Similar compounds have been reported as slow-dissociating inhibitors of ACC deaminase, which plays a role in the metabolism of amino acids in plants and some microorganisms. This inhibition suggests potential applications in agricultural biotechnology as well as human health .

Structure-Activity Relationship (SAR)

The structure of DFCHA allows it to interact with biological targets effectively. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, contributing to its biological activity.

CompoundStructureActivity
DFCHADFCHAInhibits cancer cell growth
Analogue A-Selective STAT3 inhibitor
Analogue B-ACC deaminase inhibitor

Detailed Research Findings

Research has indicated that DFCHA and its analogues possess varying degrees of biological activity depending on their structural modifications. The following findings summarize key results from recent studies:

  • Cytotoxicity : DFCHA exhibited IC50 values in the low micromolar range against several cancer cell lines.
  • Selectivity : The compound showed preferential toxicity towards cells with active STAT3 signaling pathways compared to normal cell lines.
  • Stability : Under physiological conditions, DFCHA demonstrated stability, which is crucial for its potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 2,2-difluorocyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of a cyclohexane precursor. A common approach is halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, targeting geminal dihalides (e.g., 2,2-dichlorocyclohexane-1-carboxylic acid) for substitution. Reaction temperature and solvent polarity critically affect yield: lower temperatures (-20°C to 0°C) in anhydrous tetrahydrofuran (THF) minimize side reactions like elimination. Post-reaction purification via recrystallization or column chromatography is essential due to residual fluorinating agents .

Q. How can researchers characterize the stereochemical purity of this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes geminal fluorine atoms (split into doublets due to coupling 2JFF200300Hz^2J_{FF} \approx 200-300 \, \text{Hz}). 1H^{1}\text{H} NMR helps confirm cyclohexane ring conformation (axial/equatorial substituents).
  • X-ray Crystallography : Resolves absolute configuration and spatial arrangement of fluorine atoms.
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases separates enantiomers. Reference standards are required for retention time comparison .

Q. What safety precautions are critical when handling fluorinated cyclohexane derivatives?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates.
  • Waste Disposal : Fluorinated byproducts require segregation and incineration to avoid environmental persistence.
    Refer to safety data sheets (SDS) for specific hazards (e.g., irritant classification per GHS) .

Advanced Research Questions

Q. How does the geminal difluoro substitution influence the conformational dynamics of the cyclohexane ring?

The electronegative fluorine atoms induce a 1,3-diaxial strain , favoring a chair conformation with fluorines in axial positions to minimize steric clashes. Computational studies (DFT at B3LYP/6-31G** level) predict a ΔG\Delta G of ~2–3 kcal/mol for axial-to-equatorial flipping. Experimental validation via low-temperature NMR can capture conformational freezing .

Q. What strategies address low yields in stereoselective synthesis of this compound?

  • Catalytic Asymmetric Fluorination : Chiral catalysts like cinchona alkaloid derivatives promote enantioselective fluorination.
  • Protecting Group Tactics : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents side reactions during fluorination.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing decomposition pathways .

Q. How can researchers resolve contradictions in pharmacological activity data for fluorinated cyclohexane derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary fluorine position/stereochemistry and test against biological targets (e.g., enzymes in macrolide biosynthesis).
  • Metabolic Stability Assays : Fluorine’s electron-withdrawing effect may alter metabolic pathways (e.g., cytochrome P450 interactions). Use LC-MS to track metabolite profiles .

Q. What computational tools predict the physicochemical properties of this compound?

  • LogP Prediction : Tools like MarvinSketch or ACD/Labs estimate lipophilicity (critical for drug permeability).
  • pKa Calculation : Fluorine’s inductive effect lowers the carboxylic acid’s pKa (~2.5–3.0 vs. ~4.7 for non-fluorinated analogs).
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein binding pockets) .

Methodological Guidance for Data Interpretation

Q. How to differentiate between regioisomers in fluorinated cyclohexane derivatives using spectroscopic data?

  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm1^{-1}) remains consistent, but fluorine substitution shifts adjacent C-F stretches (1000–1200 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Exact mass distinguishes isomers (e.g., 2,2-difluoro vs. 3,3-difluoro).
  • 2D NMR (COSY, HSQC) : Correlates proton and fluorine coupling networks to assign positions .

Q. What experimental controls are essential in fluorination reactions to ensure reproducibility?

  • Blank Reactions : Confirm fluorinating agent activity by omitting substrate.
  • Deuterated Solvent Controls : Rule out solvent-derived impurities in NMR.
  • Internal Standards : Use fluorobenzene as a 19F^{19}\text{F} NMR reference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluorocyclohexane-1-carboxylic acid
Reactant of Route 2
2,2-Difluorocyclohexane-1-carboxylic acid

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